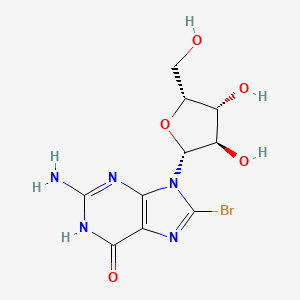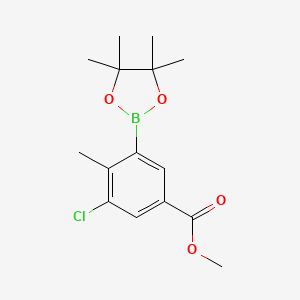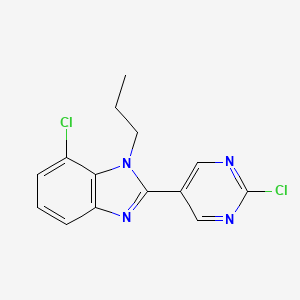
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a chloro group at the 7th position, a pyrimidinyl group at the 2nd position, and a propyl group at the 1st position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Pyrimidinyl Substitution: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 2-chloro-5-bromopyrimidine in the presence of a base such as potassium carbonate.
Propylation: The propyl group can be introduced through an alkylation reaction using propyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro groups, potentially converting them to corresponding amines or other functional groups.
Substitution: The chloro groups in the compound are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate, along with the desired nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amines or other reduced forms of the chloro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication and transcription.
相似化合物的比较
Similar Compounds
7-chloro-1H-benzoimidazole: Lacks the pyrimidinyl and propyl groups, resulting in different chemical and biological properties.
2-(2-chloro-pyrimidin-5-yl)-1H-benzoimidazole: Lacks the propyl group, which may affect its reactivity and biological activity.
1-propyl-1H-benzoimidazole: Lacks the chloro and pyrimidinyl groups, leading to distinct chemical behavior and applications.
Uniqueness
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity
属性
分子式 |
C14H12Cl2N4 |
|---|---|
分子量 |
307.2 g/mol |
IUPAC 名称 |
7-chloro-2-(2-chloropyrimidin-5-yl)-1-propylbenzimidazole |
InChI |
InChI=1S/C14H12Cl2N4/c1-2-6-20-12-10(15)4-3-5-11(12)19-13(20)9-7-17-14(16)18-8-9/h3-5,7-8H,2,6H2,1H3 |
InChI 键 |
LCVGWNZWCRECQM-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C=CC=C2Cl)N=C1C3=CN=C(N=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


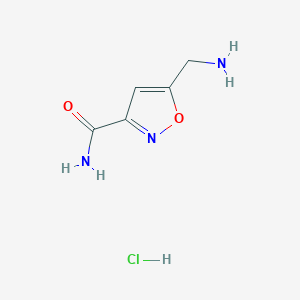

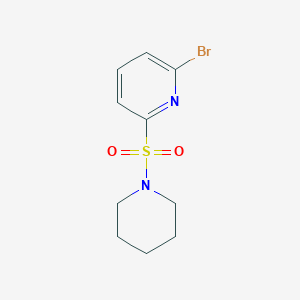

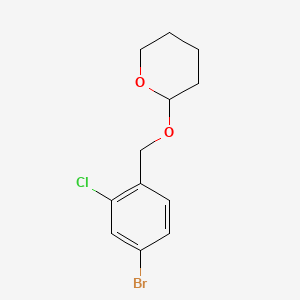
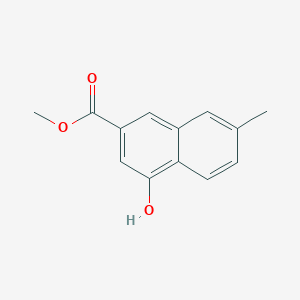
![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)
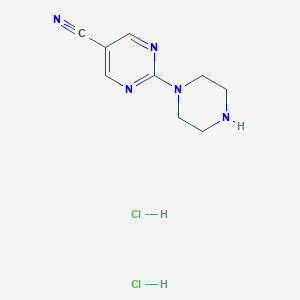
![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
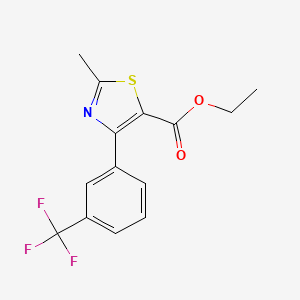
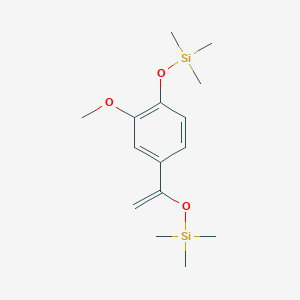
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
